N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1235634-68-0
VCID: VC6382011
InChI: InChI=1S/C17H16N4OS/c1-2-21(11-13-6-4-3-5-7-13)17(22)15-12-23-16(20-15)14-10-18-8-9-19-14/h3-10,12H,2,11H2,1H3
SMILES: CCN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4

N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

CAS No.: 1235634-68-0

Cat. No.: VC6382011

Molecular Formula: C17H16N4OS

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide - 1235634-68-0

Specification

CAS No. 1235634-68-0
Molecular Formula C17H16N4OS
Molecular Weight 324.4
IUPAC Name N-benzyl-N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C17H16N4OS/c1-2-21(11-13-6-4-3-5-7-13)17(22)15-12-23-16(20-15)14-10-18-8-9-19-14/h3-10,12H,2,11H2,1H3
Standard InChI Key JHTJAXARVDYUEG-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3

Introduction

Structural Characteristics and Molecular Properties

N-Benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide features a thiazole ring core substituted at position 4 with a carboxamide group and at position 2 with a pyrazine heterocycle. The carboxamide nitrogen is further modified with benzyl and ethyl groups, contributing to its stereoelectronic profile.

Molecular Formula and Weight

  • Molecular Formula: C17H17N4OS\text{C}_{17}\text{H}_{17}\text{N}_4\text{OS}

  • Molecular Weight: 337.41 g/mol (calculated based on analogous compounds ).

Key Structural Features

  • Thiazole Core: A five-membered aromatic ring containing nitrogen and sulfur atoms, known for stabilizing charge transfer interactions in biological systems.

  • Pyrazine Moiety: A six-membered diazine ring at position 2, enhancing hydrogen-bonding capabilities and π-π stacking interactions .

  • N-Benzyl-N-ethyl Carboxamide: Bulky alkyl and aryl substitutions that influence solubility and membrane permeability .

Table 1: Comparative Structural Data of Thiazole Carboxamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-Benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamideC17H17N4OS\text{C}_{17}\text{H}_{17}\text{N}_4\text{OS}337.41Benzyl, ethyl, pyrazine
N-Benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamideC18H18N4OS\text{C}_{18}\text{H}_{18}\text{N}_4\text{OS}338.43Benzyl, isopropyl, pyrazine
2-(Pyrazin-2-yl)thiazole-4-carboxamide C8H6N4OS\text{C}_8\text{H}_6\text{N}_4\text{OS}206.23Unsubstituted carboxamide, pyrazine

Synthetic Pathways and Methodologies

The synthesis of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide likely follows multi-step protocols analogous to those used for related thiazole derivatives .

Thiazole Ring Formation

The thiazole core is typically constructed via Hantzsch thiazole synthesis, involving cyclization of α-halo ketones with thioamides. For example:

  • Step 1: Reaction of 4-(pyrazin-2-yl)thioamide with ethyl bromopyruvate yields 2-(pyrazin-2-yl)thiazole-4-carboxylic acid .

  • Step 2: Activation of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) followed by amidation with N-benzylethylamine .

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution at the thiazole’s 2- and 4-positions requires controlled reaction conditions.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) are critical due to the compound’s hydrophobic aromatic groups.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted low aqueous solubility due to aromaticity and lipophilic substituents (benzyl, ethyl) .

  • Thermal Stability: Likely stable up to 200°C based on thermogravimetric analyses of similar thiazoles .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR would show signals for benzyl protons (~7.3 ppm), ethyl groups (1.2–1.4 ppm for CH3_3, 3.4–3.6 ppm for CH2_2), and pyrazine aromatic protons (8.5–9.0 ppm) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 337.41 (M+^+) .

Biological Activity and Mechanistic Insights

While direct pharmacological data for N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide are unavailable, its structural analogs exhibit notable bioactivities:

Enzyme Inhibition

  • Pyrazine-containing thiazoles act as inhibitors of poly(ADP-ribose) polymerase (PARP) and muscarinic receptors, suggesting potential applications in cancer and neurological disorders .

Table 2: Biological Activities of Analogous Thiazole Derivatives

CompoundBiological ActivityTarget/MechanismSource
N-Benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamideAntimicrobialCell membrane disruption
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylthiazole-4-carboxamidePARP inhibitionDNA repair interference
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide Muscarinic antagonistNeurological receptor modulation

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